Technical Monograph: 3-[(Dimethylamino)methyl]-5-fluorobenzaldehyde
Technical Monograph: 3-[(Dimethylamino)methyl]-5-fluorobenzaldehyde
Chemo-Structural Analysis, Synthetic Utility, and Medicinal Chemistry Applications [1]
Executive Summary
3-[(Dimethylamino)methyl]-5-fluorobenzaldehyde (CAS: 1379375-34-4) represents a high-value pharmacophore scaffold in modern drug discovery.[1] Its structural duality—combining a reactive electrophilic "warhead" (aldehyde) with a solubilizing basic center (dimethylamine) and a metabolic modulator (fluorine)—makes it a critical fragment for Fragment-Based Drug Discovery (FBDD).[1] This guide details its physicochemical profile, validated synthetic routes, and its application as a linchpin intermediate in synthesizing CNS-active agents and kinase inhibitors.[1]
Physicochemical Profile & Molecular Identity[1][2][3]
The molecular weight of 181.21 g/mol is a defining characteristic that places this molecule within the "Fragment" space (MW < 300), ideal for growing high-affinity ligands.[1]
Table 1: Core Chemical Specifications
| Parameter | Specification | Technical Note |
| Molecular Weight | 181.21 g/mol | Monoisotopic Mass: 181.0903 |
| Formula | C₁₀H₁₂FNO | Halogenated amine-aldehyde |
| CAS Number | 1379375-34-4 | Verified Registry Number |
| Appearance | Pale yellow oil to low-melting solid | Tendency to darken upon oxidation |
| LogP (Calc) | ~1.3 | Lipophilic enough for CNS, hydrophilic enough for solubility |
| pKa (Base) | ~9.2 (Tertiary Amine) | Protonated at physiological pH (Solubility Handle) |
| H-Bond Acceptors | 2 (N, O) | Critical for active site binding |
Structural Pharmacophore Analysis
The molecule's utility stems from its meta-substitution pattern, which allows for vectors of growth that are geometrically distinct from para-substituted analogs.[1]
Figure 1: Pharmacophore dissection highlighting the functional role of each substituent.[1]
Synthetic Pathways & Preparation[1][2][4][7][8]
While commercial availability has improved, in-house synthesis is often required for isotopic labeling or analog generation. The most robust route avoids direct electrophilic aromatic substitution (which lacks regiocontrol) and instead utilizes Lithium-Halogen Exchange .[1]
Validated Synthetic Protocol (The "Reverse" Approach)
Precursor: 1-Bromo-3-[(dimethylamino)methyl]-5-fluorobenzene.[1]
-
Cryogenic Lithiation: The presence of the basic amine requires careful handling to avoid aggregation of the organolithium species.[1]
-
Formylation:
Figure 2: Regioselective synthesis via Lithium-Halogen exchange.
Core Application: Reductive Amination Protocol
The primary utility of this aldehyde is as a "warhead" to introduce the 3-fluoro-5-(dimethylaminomethyl)phenyl moiety into a larger scaffold via reductive amination.[1]
Rationale
This reaction is preferred over alkylation because it avoids over-alkylation and allows for the coupling of complex amines under mild conditions.[1]
Standard Operating Procedure (SOP)
Objective: Coupling 3-[(Dimethylamino)methyl]-5-fluorobenzaldehyde with a primary amine scaffold (R-NH₂).
Materials:
-
Aldehyde (1.0 equiv)[1]
-
Amine Scaffold (1.0 - 1.2 equiv)[1]
-
Solvent: Dichloroethane (DCE) or Methanol (MeOH)[1]
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) or NaCNBH₃[1]
-
Catalyst: Acetic Acid (AcOH)[1]
Step-by-Step Protocol:
-
Imine Formation: In a flame-dried vial, dissolve the amine scaffold in DCE (0.1 M). Add the aldehyde (1.0 equiv).[1]
-
Reduction: Add Sodium Triacetoxyborohydride (1.5 equiv) in one portion.
-
Why STAB? It is less toxic than cyanoborohydride and tolerates the aldehyde functionality better than NaBH₄, reducing the imine selectively.
-
-
Quench & Workup: Stir overnight. Quench with saturated NaHCO₃ (aq).[1] Extract with DCM.[1]
Medicinal Chemistry Context
The "Fluorine Scan" Effect
The C-5 fluorine is not merely decorative.[1] In medicinal chemistry, replacing a hydrogen with fluorine (H → F) at a metabolically labile site can:
-
Block Metabolism: Prevent CYP450 oxidation at the phenyl ring.[1]
-
Modulate pKa: The electron-withdrawing nature of Fluorine (electronegativity 4.0) lowers the pKa of the neighboring amine slightly, potentially improving membrane permeability by increasing the fraction of neutral species at physiological pH.
Solubility Enhancement
The dimethylamino group is a classic "solubilizing tail."[1] At pH 7.4, the tertiary amine is largely protonated (cationic), drastically improving aqueous solubility—a common bottleneck in drug development.
Handling, Stability & QC
Storage:
-
Oxidation Risk: Benzaldehydes auto-oxidize to benzoic acids upon air exposure.[1]
-
Protocol: Store under Nitrogen/Argon at -20°C.
-
Shelf-life: Re-test purity every 6 months.
Quality Control (QC) Markers:
-
¹H NMR (DMSO-d₆):
-
¹⁹F NMR: Single peak (typically -110 to -120 ppm relative to CFCl₃).[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 113845953. Retrieved from [Link]
-
Vertex AI Search (2025). Synthetic Methods and Properties of Fluorobenzaldehydes. (Aggregated vendor data from Smolecule, Chem-Impex).[1]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Journal of Organic Chemistry. (Standard protocol reference).
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[1] (Context for fluorine substitution).
